
N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” is a compound that has garnered significant interest among scientists, researchers, and industries due to its unique physical. It is related to the compound “1-(1-benzofuran-2-yl)propan-2-amine” which has a CAS Number of 30455-73-3 and a Molecular Weight of 175.23 .
Molecular Structure Analysis
The molecular structure of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, has been analyzed. It has a Molecular Formula of C11H13NO and an Average mass of 175.227 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzofuran derivatives have been studied for their antimicrobial properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, include a density of 1.1±0.1 g/cm3, a boiling point of 277.1±15.0 °C at 760 mmHg, and a flash point of 121.4±20.4 °C .Applications De Recherche Scientifique
Synthesis and Characterization of Benzofuran Derivatives
Benzofuran and its derivatives are core components in numerous biologically active compounds, including natural products and synthetic drugs. Research has been conducted on efficient synthetic protocols for creating libraries based on benzofuran scaffolds. These libraries aim to achieve variation in physicochemical properties for potential applications in drug development and other areas of chemical research (Qin et al., 2017).
Biological and Pharmacological Activities
Benzofuran derivatives have been synthesized and evaluated for their in vitro activities against HIV-1, cancer, and microbial infections. Some derivatives showed promising results, highlighting the importance of the benzofuran nucleus in developing new therapeutic agents (Rida et al., 2006). Additionally, the cytotoxic activities of neolignans derived from benzofuran have been studied, with some compounds exhibiting significant inhibitory effects on cancer cell growth, suggesting their potential in cancer therapy (Ma et al., 2017).
Chemical Properties and Applications
The study of benzofuran-based compounds extends to materials science, where their incorporation into polymers has been explored. For example, the synthesis of methacrylate polymers bearing benzofuran derivatives demonstrates the application of these compounds in creating materials with desirable thermal and dielectric properties, potentially useful in electronics and other high-tech applications (Çelik & Coskun, 2018).
Analytical and Toxicological Studies
Analytical methods have been developed for the detection and quantification of benzofuran derivatives, particularly those with psychoactive properties. Such studies are crucial for understanding the pharmacokinetics, toxicology, and potential risks associated with these compounds (Baralla et al., 2019).
Orientations Futures
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that “N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” and similar compounds may have potential for future research and development in various fields, including drug discovery .
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)15(17)16-11(3)8-13-9-12-6-4-5-7-14(12)18-13/h4-7,9-11H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNBALUNLBFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)
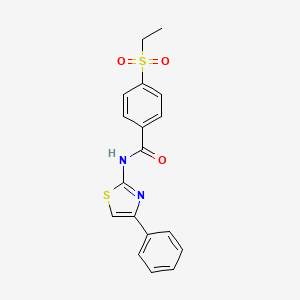
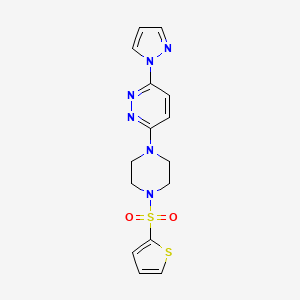

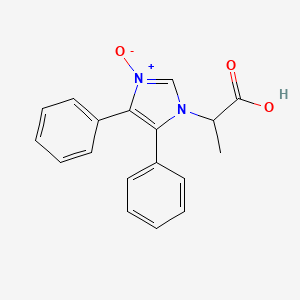
![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)
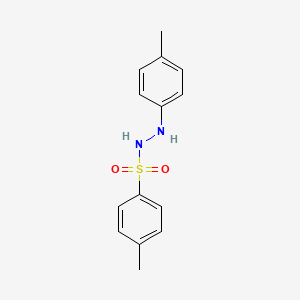
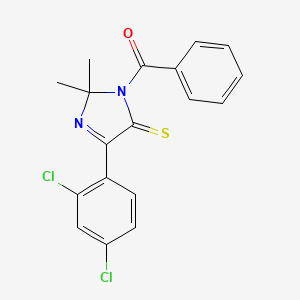
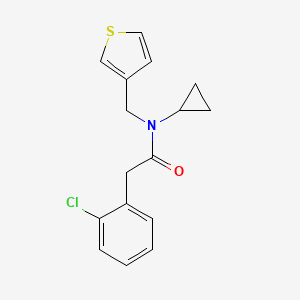

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)